Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
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Overview
Description
Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves multiple steps, starting from the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazolidinyl group to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides and amines . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Benzimidazole
- Methyl 4-oxo-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazine-2-carboxylate
- N-[(1S)-1-(1H-benzimidazol-2-yl)-2-{4-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}-2,2,2-trifluoroacetamide .
Uniqueness
Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific structural features, including the presence of the oxadiazolidinyl group and the ethoxy substituent. These features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C27H26N4O5 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H26N4O5/c1-3-34-25(32)21-10-7-11-22-23(21)31(26(28-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-29-27(33)36-30-24/h5-15,24,30H,3-4,16H2,1-2H3,(H,29,33) |
InChI Key |
XJWJAOVANDDGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)OCC |
Origin of Product |
United States |
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